molecular formula C20H21N3O3 B5311619 5-[(2-methoxyphenoxy)methyl]-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide

5-[(2-methoxyphenoxy)methyl]-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide

Cat. No. B5311619
M. Wt: 351.4 g/mol
InChI Key: ONOMVMVXOYJKFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-methoxyphenoxy)methyl]-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide, commonly known as MPP, is a pyrazole derivative that has gained significant attention in the scientific community due to its potential therapeutic properties. MPP is a small molecule that can be synthesized through various methods, and it has been shown to have promising applications in scientific research.

Mechanism of Action

The mechanism of action of MPP is not fully understood, but it is believed to act on various signaling pathways in cells. MPP has been shown to inhibit the activity of the NF-κB pathway, which plays a key role in inflammation and cancer development. MPP has also been shown to activate the AMPK pathway, which is involved in glucose and lipid metabolism.
Biochemical and Physiological Effects
MPP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. MPP has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. Additionally, MPP has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

One advantage of using MPP in lab experiments is that it is a small molecule that can easily penetrate cell membranes. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using MPP is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.

Future Directions

There are several future directions for research on MPP. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine its efficacy in animal models of cancer and to identify the specific signaling pathways that it targets. Another area of interest is its potential as a treatment for diabetes. Future studies could investigate the effects of MPP on glucose and lipid metabolism in human clinical trials. Additionally, further research is needed to fully understand the mechanism of action of MPP and its potential applications in other areas of scientific research.

Synthesis Methods

MPP can be synthesized using a variety of methods, including the reaction of 2-methoxyphenol with 2-bromoethylamine hydrobromide to form 2-(2-bromoethyl)phenol, which is then reacted with 1-phenylethylamine to form MPP. Other methods include the reaction of 2-methoxyphenol with 2-(chloromethyl)oxirane followed by reaction with 1-phenylethylamine and hydrazine hydrate.

Scientific Research Applications

MPP has been shown to have potential therapeutic applications in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. MPP has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to have anti-inflammatory effects in animal models. Additionally, MPP has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.

properties

IUPAC Name

5-[(2-methoxyphenoxy)methyl]-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-25-18-9-5-6-10-19(18)26-14-16-13-17(23-22-16)20(24)21-12-11-15-7-3-2-4-8-15/h2-10,13H,11-12,14H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOMVMVXOYJKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=CC(=NN2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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